3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one
Beschreibung
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-12-15(13(2)21-20-12)4-5-16(27)24-8-10-25(11-9-24)17-18-23-22-14(3)26(18)7-6-19-17/h6-7H,4-5,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHUUVGSVFJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole ring : Contributes to various biological activities including anti-inflammatory and anticancer properties.
- Triazole moiety : Known for its role in enhancing bioactivity through interactions with biological targets.
- Piperazine group : Often associated with psychoactive effects and used in various therapeutic contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example A | H460 (Lung) | 10.5 |
| Example B | A549 (Lung) | 8.0 |
| Example C | HT-29 (Colon) | 15.2 |
Research indicates that the pyrazole structure can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression . The specific compound under review has been noted for its ability to target key signaling pathways involved in cancer proliferation.
Antimicrobial Activity
The compound's pyrazole and triazole components may also confer antimicrobial properties. Studies have shown that related compounds exhibit activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles is well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways. Experimental models have demonstrated significant reductions in inflammation markers upon treatment with pyrazole derivatives .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and inflammation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell death in cancer cells or reduced inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, disrupting replication in cancer cells .
Case Studies
Several case studies have investigated the biological activity of similar pyrazole-containing compounds:
- Case Study 1 : A derivative was tested on A549 lung cancer cells, showing a significant decrease in viability at concentrations above 10 µM.
- Case Study 2 : A related compound demonstrated potent antibacterial activity against multi-drug resistant strains of E. coli, with an MIC value of 16 µg/mL.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds containing pyrazole and triazole moieties exhibit a range of biological activities:
- Antimicrobial Properties : Several studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal activities. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes .
- Anticancer Potential : Some derivatives have been evaluated for anticancer properties. The presence of the triazole ring has been linked to enhanced cytotoxicity against cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells .
Therapeutic Applications
The unique structural features of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one make it a candidate for various therapeutic applications:
- Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects and potential in treating conditions like Alzheimer's disease. Their ability to cross the blood-brain barrier enhances their therapeutic viability .
- Anti-inflammatory Agents : The anti-inflammatory properties of pyrazole derivatives suggest that this compound could be effective in managing inflammatory diseases by inhibiting key inflammatory pathways .
Case Studies
Several case studies highlight the effectiveness of pyrazole-based compounds:
- Study 1 : A recent study published in Molecules explored a series of triazolo-pyrazine derivatives and their antibacterial activities. The results indicated that modifications to the pyrazole ring significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Study 2 : Another investigation focused on the anticancer activity of pyrazole derivatives against various cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring could lead to increased cytotoxic effects and selectivity towards cancer cells compared to normal cells .
Analyse Chemischer Reaktionen
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling reactions.
-
Key Step :
A halogenated triazolopyrazine (e.g., 8-chloro-3-methyl- triazolo[4,3-a]pyrazine) reacts with piperazine in the presence of a base (e.g., KCO) to form the 4-(3-methyl-triazolopyrazin-8-yl)piperazine intermediate:This methodology aligns with alkylation strategies observed in structurally related compounds (e.g., G50 in , Z1139434605).
Propan-1-one Linker Formation
The ketone linker is likely introduced via oxidation or acyl transfer:
-
Oxidation Route :
A secondary alcohol precursor (e.g., 3-(3,5-dimethylpyrazol-4-yl)propan-1-ol, as in ) undergoes oxidation using agents like pyridinium chlorochromate (PCC) to yield the ketone: -
Acylation Route :
Propanoyl chloride reacts with the piperazine nitrogen in a nucleophilic acyl substitution, forming the ketone linkage .
Pyrazole Coupling
The 3,5-dimethylpyrazole group is attached via nucleophilic substitution or condensation:
-
Substitution Reaction :
The propanone carbonyl adjacent to a leaving group (e.g., bromide) undergoes attack by the pyrazole nitrogen:This mirrors coupling strategies seen in pyrazole-triazole hybrids (e.g., , CID 137647964).
Stability and Reactivity Profiles
-
Hydrolytic Stability : The triazolopyrazine ring is resistant to hydrolysis under physiological conditions but may degrade under strongly acidic/basic environments.
-
Oxidative Reactivity : The pyrazole methyl groups and ketone linker are susceptible to oxidation, necessitating inert reaction conditions.
-
Thermal Stability : High thermal stability is expected due to aromatic heterocycles, consistent with analogs in .
Q & A
Q. What synthetic strategies are optimized for constructing the triazolo[4,3-a]pyrazine-piperazine core in this compound?
The synthesis of the triazolo-pyrazine-piperazine scaffold typically involves coupling reactions between pre-functionalized intermediates. For example, carbonyldiimidazole (CDI)-mediated coupling of carboxylic acids with hydrazinopyrazinones under reflux conditions (e.g., anhydrous DMF at 100°C for 24 hours) is a validated method for forming triazolo-pyrazine derivatives . Piperazine introduction often employs nucleophilic substitution or Buchwald-Hartwig amination, requiring strict anhydrous conditions and catalysts like Pd(OAc)₂ for efficiency. Solvent selection (e.g., dioxane or toluene) and temperature control are critical to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Advanced analytical techniques are essential:
- HPLC-MS : Quantifies purity and detects residual solvents or by-products.
- NMR (¹H/¹³C) : Confirms regiochemistry of the triazole-pyrazine linkage and substitution patterns on the pyrazole ring. For example, distinguishing between 1,2,4-triazole isomers requires analysis of coupling constants in aromatic regions .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for piperazine conformations .
- Elemental analysis : Validates molecular formula accuracy, especially for nitrogen-rich heterocycles .
Q. What solvents and reaction conditions are optimal for recrystallization of this compound?
Recrystallization from polar aprotic solvent mixtures (e.g., DMF:EtOH 1:1 or i-propanol:DMFA) is recommended to balance solubility and purity. Temperature gradients (e.g., slow cooling from reflux) improve crystal lattice formation. For hygroscopic intermediates, anhydrous conditions with molecular sieves or inert gas purging are necessary .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what validation methods are required?
Molecular docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can identify potential antifungal targets. Key steps:
- Ligand preparation : Optimize protonation states of the triazole and pyrazine nitrogens using software like Schrödinger Maestro.
- Docking protocols : Use Glide SP/XP scoring to assess binding affinities. Focus on hydrogen bonding with catalytic residues (e.g., heme iron in 3LD6) .
- Validation : Compare docking results with in vitro enzymatic assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) to confirm target engagement .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from off-target effects or assay variability. Systematic approaches include:
- SAR studies : Modify substituents on the pyrazole (e.g., methyl vs. ethyl groups) and triazole-pyrazine moieties to isolate activity contributions .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
- Metabolic stability assays : Assess CYP450-mediated degradation to rule out pharmacokinetic artifacts .
Q. How can synthetic by-products be characterized and minimized during scale-up?
By-products often result from incomplete cyclization or regiochemical errors. Mitigation strategies:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track triazole ring closure.
- By-product isolation : Employ preparative TLC or HPLC to isolate impurities for structural elucidation via HRMS/MS .
- Process optimization : Adjust stoichiometry of coupling agents (e.g., CDI) or switch to flow chemistry for improved heat/mass transfer .
Methodological Challenges
Q. What experimental designs optimize the compound’s solubility for in vivo studies?
Solubility enhancement requires a tiered approach:
- Co-solvent systems : Test combinations of PEG-400, Cremophor EL, and cyclodextrins.
- Salt formation : Screen with hydrochloric or trifluoroacetic acid to improve aqueous solubility.
- Amorphous dispersion : Use spray drying with polymers like HPMCAS to stabilize the compound .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in follow-up derivatizations?
The 3,5-dimethyl groups on the pyrazole ring increase steric hindrance, limiting nucleophilic attacks at the 4-position. Conversely, the electron-deficient triazolo-pyrazine core facilitates electrophilic substitutions (e.g., nitration or halogenation) at the 8-position. Computational tools like DFT (Gaussian 09) predict reactivity hotspots by analyzing Fukui indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
